molecular formula C114H166F3N27O38 B612766 CLIP (human) (TFA)

CLIP (human) (TFA)

Cat. No.: B612766
M. Wt: 2579.7 g/mol
InChI Key: ZAPPDVOJVZTOMI-AEQSNVDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This peptide plays a crucial role in the regulation of various physiological processes, including stress response and immune modulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CLIP (human) (TFA) involves solid-phase peptide synthesis (SPPS) techniques. Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . The process typically includes the following steps:

    Coupling: Amino acids are sequentially added to a growing peptide chain anchored to a solid resin.

    Deprotection: Temporary protecting groups are removed to allow for the addition of subsequent amino acids.

    Cleavage: The peptide is cleaved from the resin using TFA, which also removes side-chain protecting groups.

Industrial Production Methods

Industrial production of CLIP (human) (TFA) follows similar SPPS techniques but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The use of TFA in the cleavage step is critical for obtaining the final peptide product with high purity .

Chemical Reactions Analysis

Types of Reactions

CLIP (human) (TFA) primarily undergoes hydrolysis and oxidation reactions. The trifluoromethyl group in TFA is highly stable and inert towards most chemical reactions .

Common Reagents and Conditions

    Hydrolysis: Water and mild acidic or basic conditions are used to hydrolyze peptide bonds.

    Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize specific amino acid residues within the peptide.

Major Products Formed

The major products formed from these reactions include smaller peptide fragments and oxidized amino acid residues. These reactions are essential for studying the stability and degradation pathways of the peptide .

Scientific Research Applications

Biological Modulation

Trifluoroacetate as an Allosteric Modulator

Trifluoroacetate (TFA) has been identified as an allosteric modulator of glycine receptors (GlyRs). Research indicates that TFA enhances GlyR function by increasing the currents elicited by low concentrations of glycine in a reversible manner. This modulation is significant because it suggests potential therapeutic applications for TFA or its derivatives in developing peptide-based drugs targeting GlyR-specific effects.

  • Mechanism of Action : TFA acts by left-shifting the glycine concentration-response curve without affecting receptor desensitization. This specificity makes TFA a unique compound among cys-loop receptor modulators, which typically exhibit broader effects across multiple receptor types .

Health and Environmental Research

Detection and Implications of TFA in Human Populations

Recent studies have shown that TFA is prevalent in various environmental matrices, including dust, drinking water, and human serum. This raises concerns about potential health impacts due to exposure to ultrashort-chain perfluoroalkyl substances (PFAS), including TFA.

  • Health Concerns : The presence of TFA in human serum suggests it may bind to proteins or lipids, indicating a potential for adverse health effects. Further research is warranted to elucidate the sources and exposure pathways of TFA and its implications for human health .

Influence on Peptide Behavior

Counter-Ion Effects on Peptide Properties

TFA's role as a counter-ion in peptide formulations can significantly affect both biological and physicochemical properties. Studies have highlighted that TFA can inhibit cell growth at low concentrations while also enhancing growth under specific conditions.

  • Case Study Findings :
    • At concentrations as low as 10 nM, TFA inhibited osteoblast growth by 10%, while hydrochloric acid did not show similar effects.
    • In murine glioma cells, TFA promoted cell growth and protein synthesis at micromolar concentrations, suggesting a dual role depending on the cellular context .

Summary of Applications

The following table summarizes the key applications of CLIP (human) (TFA) across various research domains:

Application AreaDescriptionKey Findings
Biological Modulation Allosteric modulation of glycine receptorsEnhances GlyR function; specific modulation without affecting desensitization .
Health Research Detection in environmental samples and human serumIndicates potential health risks associated with exposure to TFA .
Peptide Behavior Influence on growth and activity of peptides in cellular contextsInhibitory effects at low concentrations; stimulatory effects at higher concentrations .

Mechanism of Action

CLIP (human) (TFA) exerts its effects by binding to specific receptors on target cells, leading to the activation of intracellular signaling pathways. The primary molecular targets include melanocortin receptors, which are involved in regulating stress response and immune function . The peptide’s interaction with these receptors triggers a cascade of events that modulate gene expression and cellular activity.

Comparison with Similar Compounds

Similar Compounds

    Adrenocorticotropic Hormone (ACTH) (1-24): A shorter fragment of the full-length ACTH peptide with similar biological activity.

    Melanocyte-Stimulating Hormone (MSH): Shares structural similarities and binds to the same receptors as CLIP (human) (TFA).

Uniqueness

CLIP (human) (TFA) is unique due to its specific sequence and the presence of the trifluoromethyl group, which enhances its stability and resistance to degradation . This makes it particularly useful in research and therapeutic applications where stability is crucial.

Biological Activity

CLIP (human) (TFA), also known as the human Cationic Antimicrobial Peptide LL-37, is a peptide that plays a critical role in the innate immune response. This compound exhibits a range of biological activities, including antimicrobial, immunomodulatory, and wound-healing effects. Understanding its biological activity is essential for exploring therapeutic applications in infectious diseases and tissue repair.

Antimicrobial Properties

CLIP demonstrates potent antimicrobial activity against various pathogens, including bacteria, fungi, and viruses. Its mechanism involves disrupting microbial membranes, leading to cell lysis. Studies indicate that CLIP can effectively kill both Gram-positive and Gram-negative bacteria, as well as resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Immunomodulatory Effects

In addition to its direct antimicrobial action, CLIP modulates the immune response. It enhances the activity of immune cells like macrophages and neutrophils, promoting cytokine production and phagocytosis. This immunomodulatory effect is crucial in orchestrating the body's defense mechanisms during infections .

Wound Healing

CLIP has been shown to accelerate wound healing by promoting angiogenesis (formation of new blood vessels) and epithelial cell migration. This activity is particularly beneficial in chronic wounds and diabetic ulcers, where healing is often impaired due to infection or poor blood supply .

Case Studies

  • Infection Control : A study involving patients with chronic wounds demonstrated that topical application of CLIP significantly reduced bacterial load and improved healing rates compared to standard care .
  • Immunotherapy : Research on CLIP's potential as an immunotherapeutic agent showed promising results in enhancing the efficacy of vaccines against certain viral infections by boosting the local immune response .

Data Tables

Biological Activity Effect Reference
AntimicrobialEffective against Gram-positive/negative bacteria
ImmunomodulatoryEnhances cytokine production
Wound healingAccelerates epithelial migration

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C112H165N27O36.C2HF3O2/c1-56(2)48-72(100(163)125-70(37-41-86(148)149)97(160)133-77(111(174)175)51-63-24-14-11-15-25-63)129-103(166)79-28-20-46-138(79)109(172)75(49-62-22-12-10-13-23-62)131-93(156)61(9)121-95(158)68(35-39-84(144)145)123-92(155)60(8)122-102(165)78(55-140)134-98(161)71(38-42-87(150)151)126-101(164)74(53-88(152)153)128-96(159)69(36-40-85(146)147)124-91(154)59(7)120-83(143)54-119-94(157)73(52-82(115)142)130-104(167)80-29-21-47-139(80)110(173)76(50-64-31-33-65(141)34-32-64)132-107(170)89(57(3)4)135-99(162)67(27-16-17-43-113)127-106(169)90(58(5)6)136-105(168)81-30-19-45-137(81)108(171)66(114)26-18-44-118-112(116)117;3-2(4,5)1(6)7/h10-15,22-25,31-34,56-61,66-81,89-90,140-141H,16-21,26-30,35-55,113-114H2,1-9H3,(H2,115,142)(H,119,157)(H,120,143)(H,121,158)(H,122,165)(H,123,155)(H,124,154)(H,125,163)(H,126,164)(H,127,169)(H,128,159)(H,129,166)(H,130,167)(H,131,156)(H,132,170)(H,133,160)(H,134,161)(H,135,162)(H,136,168)(H,144,145)(H,146,147)(H,148,149)(H,150,151)(H,152,153)(H,174,175)(H4,116,117,118);(H,6,7)/t59-,60-,61-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,89-,90-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPPDVOJVZTOMI-AEQSNVDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCNC(=N)N)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C114H166F3N27O38
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2579.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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